ethyl 1-(4-methylphenyl)-4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
ethyl 1-(4-methylphenyl)-4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, which is known for its biological activity and versatility in chemical synthesis.
Properties
IUPAC Name |
ethyl 4-[2-(2-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-30-23(29)22-19(31-14-20(27)24-18-8-6-5-7-16(18)3)13-21(28)26(25-22)17-11-9-15(2)10-12-17/h5-13H,4,14H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGFWMUDWBPELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2C)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-methylphenyl)-4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form an intermediate hydrazone. This intermediate then undergoes cyclization with 2-(2-methylanilino)-2-oxoethoxy acetic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-(4-methylphenyl)-4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
ethyl 1-(4-methylphenyl)-4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-(4-methylphenyl)-4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[2-(4-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
- Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
ethyl 1-(4-methylphenyl)-4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to its specific substitution pattern and the presence of both anilino and pyridazine moieties. This combination imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Biological Activity
Ethyl 1-(4-methylphenyl)-4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS Number: 899992-16-6) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C23H23N3O5
- Molecular Weight : 421.4458 g/mol
- SMILES Notation : CCOC(=O)c1nn(c2ccc(cc2)C)c(=O)cc1OCC(=O)Nc1ccccc1C
The structure of the compound features a dihydropyridazine core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Biological Activities
The biological activity of this compound has been evaluated in various studies. Below are key findings related to its pharmacological properties:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridazine have been shown to inhibit cell proliferation in various cancer cell lines:
| Compound Type | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Pyridazine Derivative | Colon Carcinoma (HCT-116) | 6.2 | |
| Pyridazine Derivative | Breast Cancer (T47D) | 27.3 |
These findings suggest that this compound may possess similar anticancer activities, warranting further investigation.
Antioxidant Activity
Compounds containing the dihydropyridazine scaffold have been associated with antioxidant effects. Studies have demonstrated that these compounds can effectively scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Research on similar derivatives indicates that they can inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the same structural class. For instance:
- Study on Pyridazine Derivatives : A study published in Pharmaceutical Chemistry Journal reported that certain pyridazine derivatives showed potent cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .
- Antioxidant Properties : Another research article highlighted the antioxidant potential of pyridazine derivatives, showing their ability to reduce oxidative stress markers in vitro .
- Enzyme Inhibition Studies : A comparative analysis indicated that some pyridazine derivatives effectively inhibited AChE activity, providing a basis for their use in neuroprotective therapies .
Q & A
Q. What methods screen for biological activity across diverse targets?
- Methodological Answer : High-Throughput Screening (HTS) in 384-well plates tests activity against panels of kinases, GPCRs, or ion channels. Follow-up target-specific assays (e.g., ELISA for COX-2 inhibition) quantify IC50 values. Use orthogonal assays (e.g., fluorescence polarization) to confirm hits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
